Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride
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Overview
Description
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C8H15ClFNO2 and a molecular weight of 211.66 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride typically involves the reaction of 4-amino-1-fluorocyclohexane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-amino-1-fluorocyclohexanecarboxylic acid .
Scientific Research Applications
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-4-fluoro-cyclohexanecarboxylate: Similar in structure but with the amino and fluoro groups in different positions.
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate: Another closely related compound with slight variations in the molecular structure.
Uniqueness
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research settings where precise molecular interactions are studied .
Biological Activity
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an amino group, a fluorine atom, and a carboxylate moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications. The presence of the amino group suggests potential interactions with neurotransmitter systems, which may lead to antidepressant effects.
Research indicates that compounds similar to methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride often exhibit:
- Antidepressant Activity : The amino group may influence neurotransmitter systems, potentially modulating mood and anxiety.
- Anti-inflammatory Effects : Similar compounds have shown the ability to suppress pro-inflammatory cytokines and nitric oxide production in cellular models .
- Kinase Inhibition : The compound may interact with various kinases, which are critical in signaling pathways related to cancer and inflammation .
In vitro Studies
In vitro studies have demonstrated that methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride exhibits biological activity through several mechanisms:
- Cytotoxicity : Evaluations in cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (microglial cells) showed varying degrees of cytotoxicity across different concentrations. Notably, some derivatives displayed no significant decrease in cell viability at concentrations up to 10 µM .
Table 1: Cytotoxicity Results in Cell Lines
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
Compound A | HT-22 | 0.1 | 95 |
Compound A | HT-22 | 10 | 85 |
Compound B | BV-2 | 1 | 90 |
Compound B | BV-2 | 100 | 70 |
Antidepressant Potential
A study exploring the antidepressant effects of structurally similar compounds found that modifications in the amino group significantly influenced serotonin and norepinephrine reuptake inhibition. This suggests that methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride could have similar effects due to its structural attributes.
Anti-inflammatory Activity
In another study, derivatives of this compound were tested for their ability to reduce nitric oxide production in lipopolysaccharide-induced inflammation models. Results indicated that certain modifications led to significant reductions in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Related Compounds
Methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride shares structural similarities with other biologically active compounds. The following table compares its features with related compounds:
Table 2: Comparison of Structural Features
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 4-amino-cyclohexanecarboxylate | Lacks fluorine but retains amino group | Potentially less reactive |
4-Fluoroaniline | Aromatic amine with fluorine | Stronger electrophilic character |
Methamphetamine hydrochloride | Similar amine structure | Known CNS stimulant |
Hydroxylamine hydrochloride | Contains hydroxylamine instead of amino | Strong reducing agent |
Properties
Molecular Formula |
C8H15ClFNO2 |
---|---|
Molecular Weight |
211.66 g/mol |
IUPAC Name |
methyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h6H,2-5,10H2,1H3;1H |
InChI Key |
YMWDRSCMXCHLME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)N)F.Cl |
Origin of Product |
United States |
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